Griseofulvin

Description

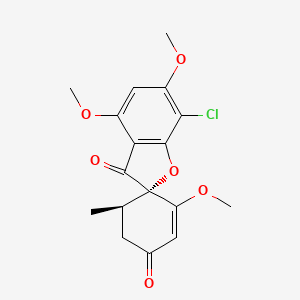

Structure

3D Structure

Properties

IUPAC Name |

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-RBHXEPJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 |

Source

|

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020674 |

Source

|

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid |

Source

|

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L |

Source

|

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

126-07-8, 2884-22-2 |

Source

|

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseofulvin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | griseofulvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Griseofulvin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

428 °F (NTP, 1992), 220 °C |

Source

|

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Griseofulvin's Assault on the Fungal Cytoskeleton: A Technical Guide to its Microtubule-Targeted Mechanism of Action

Introduction: Re-examining a Classic Antifungal with a Modern Lens

For decades, griseofulvin has been a stalwart in the clinical management of dermatophytic infections, targeting the keratinized tissues of the skin, hair, and nails.[1][2][3] Its efficacy lies in a fascinating and specific disruption of fungal cell division, a process intricately linked to the dynamic instability of microtubules.[1][3][4] This guide provides a deep, technical dive into the core mechanism of this compound's action on fungal microtubules, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular interactions and the experimental methodologies used to elucidate them. We will move beyond a superficial overview to explore the causality behind its effects, the nuances of its selectivity, and the robust experimental frameworks that validate our current knowledge.

The Central Tenet: this compound as a Microtubule Dynamics Suppressor

This compound's primary antifungal activity stems from its ability to interfere with the function of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division.[1][3][4][5] This interference ultimately leads to mitotic arrest and the inhibition of fungal proliferation.[1][5]

Molecular Interaction: Binding to Tubulin

The direct target of this compound within the fungal cell is tubulin, the protein subunit that polymerizes to form microtubules.[1][6][7] this compound binds to tubulin, though the precise location and nature of this interaction have been the subject of extensive research.[6][7][8] Studies suggest that this compound may have multiple binding sites on tubulin, with some evidence pointing to a site that overlaps with the binding pocket of other microtubule-targeting agents like paclitaxel.[9][10] Computational and experimental data indicate that this compound can interact with both α- and β-tubulin subunits.[8][11] Molecular dynamics simulations have also explored its binding to γ-tubulin, a protein crucial for microtubule nucleation.[6][7][12] The binding is primarily driven by hydrophobic interactions.[6][7]

The Consequence: Suppression of Microtubule Dynamic Instability

A critical aspect of this compound's mechanism, particularly at clinically relevant concentrations, is its role as a suppressor of microtubule dynamic instability rather than a potent depolymerizing agent.[13][14][15] Microtubules are inherently dynamic structures that undergo phases of growth (polymerization) and shrinkage (depolymerization), a property essential for their function in processes like mitotic spindle formation.

At high concentrations (above 100 µM), this compound can inhibit the in vitro polymerization of tubulin.[13][14][15] However, at lower, more physiologically relevant concentrations (1-20 µM), it exerts a more subtle yet profound effect: it kinetically suppresses the dynamic instability of microtubules.[13][14][15] This suppression manifests as a reduction in both the rate and extent of microtubule growing and shortening phases.[10] This dampening of microtubule dynamics is sufficient to disrupt the delicate balance required for proper mitotic spindle function, leading to mitotic arrest.[10][13][14]

Cellular Outcome: Mitotic Arrest and Fungal Cell Cycle Disruption

The suppression of microtubule dynamics by this compound leads to a cascade of events within the fungal cell, culminating in the disruption of mitosis.[1][5][13] The compromised mitotic spindle is unable to properly segregate chromosomes, resulting in a G2/M phase cell cycle arrest.[6][7][13] This arrest prevents the fungal cells from dividing and propagating, leading to the fungistatic effect of the drug.[1][2] Morphologically, this can manifest as nuclear and mitotic abnormalities and distortions in hyphal morphology.[15][16]

Selective Toxicity: A Preference for Fungal Tubulin

A key feature of this compound's clinical utility is its selective toxicity towards fungal cells with minimal effects on host mammalian cells.[1] This selectivity is attributed to a higher binding affinity of this compound for fungal tubulin compared to its mammalian counterpart.[1][6][7] Consequently, the concentrations required to inhibit fungal cell growth are significantly lower than those needed to affect mammalian cells.[6][7]

Visualizing the Mechanism of Action

To better illustrate the intricate process of this compound's interaction with fungal microtubules, the following diagram outlines the key steps in its mechanism of action.

Caption: A generalized experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound's mechanism of action, centered on the subtle yet effective suppression of fungal microtubule dynamics, serves as a paradigm for targeted antifungal therapy. While its clinical use is well-established, ongoing research continues to refine our understanding of its molecular interactions. Future investigations may focus on:

-

High-resolution structural studies: Obtaining co-crystal structures of this compound bound to fungal tubulin would provide definitive insights into its binding site and the basis for its selectivity.

-

Elucidation of resistance mechanisms: While intrinsic resistance is known, a deeper understanding of acquired resistance mechanisms at the molecular level is crucial for maintaining its long-term efficacy. [17][18]* Synergistic drug combinations: Exploring the potential of this compound in combination with other antifungal agents that have different mechanisms of action could lead to more effective treatment strategies. [10]* Repurposing for other diseases: Given its effects on microtubules, the potential of this compound and its derivatives in other diseases, such as cancer, is an active area of research. [13][14][19][20] By continuing to probe the intricacies of this compound's interaction with the fungal cytoskeleton, the scientific community can not only optimize its use as an antifungal but also leverage its unique mechanism for the development of novel therapeutics.

References

-

Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences, 102(28), 9878–9883. [Link]

-

What is the mechanism of this compound? - Patsnap Synapse. (2024, July 17). Patsnap. [Link]

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PLOS ONE, 13(1), e0190209. [Link]

-

Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer. PubMed. [Link]

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PMC - NIH. [Link]

-

Vanden Bossche, H. (1995). Mechanisms of antifungal resistance. PubMed. [Link]

-

This compound As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube. [Link]

-

This compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. (n.d.). MDPI. [Link]

-

In Silico Exploration of Microtubule Agent this compound and Its Derivatives Interactions with Different Human β-Tubulin Isotypes. (2023, March 5). PMC - NIH. [Link]

-

Chaudhuri, A. R., & Ludueña, R. F. (1996). This compound: a novel interaction with bovine brain tubulin. PubMed. [Link]

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PubMed. [Link]

-

This compound: An Updated Overview of Old and Current Knowledge. (2022, October 18). PMC - PubMed Central. [Link]

-

This compound stabilizes microtubule dynamics, activates p53 and inhibits the proliferation of MCF-7 cells synergistically with vinblastine. (2025, August 7). ResearchGate. [Link]

- Mechanisms of antifungal resistance. (n.d.). Google.

-

This compound. (n.d.). PubMed. [Link]

-

What is the mechanism of action of this compound (antifungal medication)? (2025, March 21). Dr.Oracle. [Link]

-

This compound: An Updated Overview of Old and Current Knowledge. (n.d.). MDPI. [Link]

-

Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus. (n.d.). Frontiers. [Link]

-

Gull, K., & Trinci, A. P. (1973). This compound inhibits fungal mitosis. PubMed. [Link]

-

Understanding this compound: A Deep Dive into Its Antifungal Mechanisms. (n.d.). LinkedIn. [Link]

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]

- 5. This compound inhibits fungal mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 7. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Silico Exploration of Microtubule Agent this compound and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reviberoammicol.com [reviberoammicol.com]

- 19. This compound: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Griseofulvin Biosynthesis Pathway in Penicillium griseofulvum

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a potent antifungal agent, has been a cornerstone in treating dermatophytic infections for decades.[1] Produced primarily by the fungus Penicillium griseofulvum, its unique spirocyclic structure arises from a complex and tightly regulated polyketide biosynthetic pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound synthesis. We will dissect the enzymatic cascade from primary metabolites to the final product, explore the genetic architecture of the biosynthetic gene cluster (gsf), and detail the intricate network of pathway-specific and global regulation. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its biosynthesis, and utilizes pathway and workflow diagrams to visually represent the complex biological processes involved.

The this compound Biosynthesis Gene Cluster (GS-Cluster)

The production of this compound is orchestrated by a set of genes co-located in a biosynthetic gene cluster (BGC), commonly referred to as the gsf cluster.[5] This clustering facilitates the coordinated regulation and expression of the enzymes required for the multi-step synthesis. While the cluster was first identified in Penicillium aethiopicum, homologous clusters are found in P. griseofulvum and other producing fungi.[3][5][6] Comparative genomics reveals that a core set of seven genes (gsfA-gsfF, gsfI) is highly conserved, suggesting they are essential for biosynthesis.[2][7]

The core genes within the P. griseofulvum gsf cluster encode the enzymes responsible for building the polyketide backbone, tailoring it through methylation and chlorination, and finally, constructing the characteristic grisan spiro-scaffold.

| Gene | Protein Product | Putative Function |

| gsfA | Non-reducing Polyketide Synthase (NR-PKS) | Catalyzes the initial condensation of one acetyl-CoA and six malonyl-CoA units to form the heptaketide benzophenone backbone.[2][5][8][9] |

| gsfB | O-methyltransferase | Methylates a phenol group on the benzophenone intermediate.[2][5][8] |

| gsfC | O-methyltransferase | Performs a second methylation on the benzophenone intermediate to generate griseophenone C.[2][5][8] |

| gsfI | FAD-dependent Halogenase | Catalyzes the regioselective chlorination of griseophenone C to yield griseophenone B.[2][5][8] |

| gsfF | Cytochrome P450 Monooxygenase | Performs a critical phenol oxidative coupling reaction to form the stereospecific spirocyclic grisan core structure.[4][5][8] |

| gsfE | Alkene Reductase | Involved in a reduction step in the pathway.[10] |

| gsfD | O-methyltransferase | Catalyzes a final methylation step.[10] |

The Core Biosynthetic Pathway: An Enzymatic Cascade

The synthesis of this compound is a remarkable example of enzymatic precision, transforming simple metabolic precursors into a complex, biologically active molecule. The pathway can be logically divided into three main phases: backbone assembly, intermediate tailoring, and spirocycle formation.

Phase 1: Polyketide Backbone Formation

The pathway is initiated by the non-reducing polyketide synthase (NR-PKS) GsfA. This large, multi-domain enzyme acts as a molecular assembly line, selecting one molecule of acetyl-CoA as a starter unit and sequentially adding six malonyl-CoA extender units.[2][5][8] This process results in a linear heptaketide chain that is then folded and cyclized to form the first stable intermediate, the benzophenone scaffold.[4][5][8]

Phase 2: Intermediate Tailoring (Methylation & Chlorination)

Once the benzophenone core is formed, it undergoes a series of modifications by tailoring enzymes:

-

Dual Methylation: Two distinct O-methyltransferases, GsfB and GsfC, act sequentially to add methyl groups to specific hydroxyl moieties on the benzophenone ring, yielding griseophenone C.[2][5][8]

-

Chlorination: The FAD-dependent halogenase, GsfI, then incorporates a chlorine atom onto the griseophenone C molecule.[2][5][8] This chlorination is a critical step, as the resulting intermediate, griseophenone B, is essential for the subsequent cyclization and contributes to the final compound's antifungal activity.

Phase 3: Spirocycle Formation

The hallmark of this compound's structure is its spirocyclic grisan core. This complex three-dimensional structure is formed by the cytochrome P450 enzyme, GsfF.[4][5][8] GsfF catalyzes an intramolecular phenol oxidative coupling reaction in griseophenone B, linking the two aromatic rings and stereoselectively forming the spiro-center.[4][5] Subsequent reduction and methylation steps, involving enzymes like GsfE and GsfD, complete the biosynthesis to yield the final this compound molecule.[10]

Caption: The enzymatic cascade of this compound biosynthesis.

Regulatory Network Overview

The production of this compound is not constitutive but is instead finely regulated by a network of transcription factors and environmental cues. Within the gsf cluster, two putative transcription factors, GsfR1 and GsfR2, have been identified.[11][12]

-

GsfR1: This transcription factor appears to be a key regulator with a complex, dual role.[11][12] Studies involving gsfR1 knockout mutants in P. griseofulvum have shown that its effect is condition-dependent.[8][12] Under some conditions, deleting gsfR1 leads to an increase in this compound production, suggesting it acts as a negative regulator.[8][12] However, in media with high concentrations of nitrogen and complex sugars, GsfR1 appears to positively regulate biosynthesis.[8][12] This indicates GsfR1 integrates signals from carbon and nitrogen metabolism to control the pathway.[11]

-

GsfR2: Deletion of gsfR2 in P. griseofulvum did not affect this compound biosynthesis, suggesting it may be involved in a different metabolic pathway or its role is redundant under laboratory conditions.[8][11][12]

Global regulators, responsive to environmental stimuli like nutrient availability, also play a crucial role in controlling the expression of the gsf cluster, adding another layer of complexity to the regulatory network.[11]

Methodologies for Pathway Elucidation and Engineering

Understanding and manipulating the this compound pathway requires robust experimental methodologies. Gene disruption is the definitive method for confirming gene function, while analytical chemistry is essential for quantifying the resulting metabolic changes.

Functional Genomics: Gene Knockout Protocol

Causality: To unequivocally prove that a specific gene (e.g., gsfI) is essential for a particular biosynthetic step (e.g., chlorination), a targeted gene knockout is performed. The logic is straightforward: if the gene is removed, the corresponding enzyme will not be produced, the specific reaction will be blocked, and the final product (this compound) will not be synthesized. Instead, the substrate for that enzyme (griseophenone C) should accumulate. This provides direct evidence of the gene's function. CRISPR/Cas9-based systems offer a highly efficient method for this purpose.

Protocol: CRISPR/Cas9-Mediated Gene Disruption in P. griseofulvum

-

gRNA Design & Plasmid Construction:

-

Identify a unique 20-bp target sequence within the coding region of the target gene (e.g., gsfI) that is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG'.

-

Synthesize two complementary oligonucleotides encoding this target sequence.

-

Clone the annealed oligonucleotides into a Cas9/gRNA co-expression plasmid (e.g., derived from pUCC001) using Golden Gate assembly.[13] This creates a plasmid that will express both the Cas9 nuclease and the specific guide RNA to direct it to the gsfI gene.

-

-

Protoplast Preparation:

-

Grow P. griseofulvum in liquid medium for 2-3 days.

-

Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).

-

Digest the fungal cell walls using an enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer for 2-4 hours at 30°C with gentle shaking.

-

Filter the resulting protoplasts through sterile glass wool to remove undigested mycelia and wash with stabilizer solution.

-

-

Transformation:

-

Mix approximately 10 µg of the gRNA/Cas9 plasmid with 1x10⁷ protoplasts.

-

Add PEG-calcium chloride solution to facilitate plasmid uptake and incubate on ice.

-

Plate the transformation mixture onto regeneration agar containing a selection agent (e.g., hygromycin B) if the plasmid carries a resistance marker.

-

-

Mutant Screening and Verification:

-

Isolate colonies that grow on the selective medium.

-

Extract genomic DNA from putative transformants.

-

Perform PCR using primers flanking the target site in the gsfI gene. Disruption by non-homologous end joining (NHEJ) often results in small insertions or deletions (indels), which can sometimes be detected by a change in PCR product size.

-

Confirm the disruption by Sanger sequencing the PCR product to identify the specific mutation introduced by the Cas9-mediated cut and subsequent cellular repair.

-

Caption: Workflow for CRISPR/Cas9-mediated gene knockout.

Analytical Chemistry: Metabolite Quantification

Self-Validation: The knockout experiment is validated by analyzing the metabolic profile of the mutant strain. A true gsfI knockout should not produce this compound but should accumulate the substrate, griseophenone C. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) provides a robust and sensitive method to confirm this outcome.

Protocol: HPLC-MS Analysis of this compound and Precursors

-

Sample Preparation (Culture Extraction):

-

Grow both the wild-type and mutant P. griseofulvum strains in a suitable liquid production medium for 7-10 days.

-

Separate the mycelia from the culture broth by filtration.

-

Extract the culture broth twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol for analysis.

-

-

HPLC Separation and Detection:

| HPLC Parameter | Typical Value |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[14][15] |

| Mobile Phase A | Water with 0.1% Formic Acid[16] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[16] |

| Flow Rate | 1.0 mL/min[14][15][16] |

| Detection (UV) | 290 nm[16] |

| Detection (Fluorescence) | Excitation: 300 nm, Emission: 418 nm[14][15] |

| Detection (MS) | Electrospray Ionization (ESI) in positive mode |

-

Data Analysis and Quantification:

-

Identify this compound and its precursors in the chromatogram based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of pure this compound.

-

Compare the metabolic profiles of the wild-type (should show a large this compound peak) and the mutant (should show absence of this compound and accumulation of a precursor).

-

Conclusion and Future Directions

The biosynthesis of this compound in P. griseofulvum is a highly evolved and precisely controlled process, reliant on a conserved cluster of gsf genes. The pathway proceeds from a polyketide backbone through a series of tailoring reactions, culminating in a remarkable P450-catalyzed spirocyclization. Understanding this pathway is not only of academic interest but also holds significant potential for industrial and pharmaceutical applications. Future research will likely focus on:

-

Pathway Engineering: Using synthetic biology tools to refactor the gsf cluster for overexpression in homologous or heterologous hosts to improve yields.

-

Novel Derivative Synthesis: Modifying tailoring enzymes or introducing new ones to create novel this compound analogs with potentially improved efficacy or novel biological activities.

-

Regulatory Elucidation: Further unraveling the complex interplay between pathway-specific regulators like GsfR1 and global metabolic signals to optimize fermentation conditions for maximal production.

This guide provides a foundational framework for professionals engaged in the study and exploitation of this important fungal secondary metabolite.

References

-

Valente, S., Cometto, A., Piombo, E., Meloni, G. R., Ballester, A. R., González-Candelas, L., & Spadaro, D. (2020). Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. International Journal of Food Microbiology, 328, 108687. [Link]

-

Butt, M. S., Ahmad, J., Riaz, A., & Wu, X. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7063. [Link]

-

Butt, M. S., Ahmad, J., Riaz, A., & Wu, X. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7063. [Link]

-

Valente, S., Cometto, A., Piombo, E., Meloni, G. R., Ballester, A. R., González-Candelas, L., & Spadaro, D. (2020). Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. Request PDF on ResearchGate. [Link]

-

Wei, Y., Wang, Y., & Liu, C. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. Analytical Chemistry Insights, 3, 107–115. [Link]

-

Lim, K. R. Q., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. G3 Genes|Genomes|Genetics, 12(1). [Link]

-

The Chemistry of this compound. (n.d.). Source not formally published. [Link]

-

Wei, Y., Wang, Y., & Liu, C. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. Semantic Scholar. [Link]

-

Cacho, R. A., Chooi, Y. H., Zhou, H., & Tang, Y. (2013). Complexity Generation in Fungal Polyketide Biosynthesis: A Spirocycle-Forming P450 in the Concise Pathway to the Antifungal Drug this compound. Request PDF on ResearchGate. [Link]

-

The this compound biosynthetic pathway from Cacho et al. (n.d.). ResearchGate. [Link]

-

Lim, K. R. Q., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. G3 Journal. [Link]

-

Lim, K. R. Q., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. Oxford Academic. [Link]

-

Cacho, R. A., Chooi, Y. H., Zhou, H., & Tang, Y. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound. ACS chemical biology, 8(10), 2322–2330. [Link]

-

Lim, K. R. Q., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. bioRxiv. [Link]

-

Ballester, A. R., et al. (2015). Genome sequencing and secondary metabolism of the postharvest pathogen Penicillium griseofulvum. ResearchGate. [Link]

-

Muralidharan, S., et al. (2015). Bioanalytical Method Development and Validation of this compound Nanoparticles using RP-HPLC. Journal of Young Pharmacists, 7(4), 333-340. [Link]

-

This compound production and relative expression of key this compound... (n.d.). ResearchGate. [Link]

-

Wei, Y., Wang, Y., & Liu, C. (2008). Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies. ResearchGate. [Link]

-

Development and validation of a reversed phase liquid chromatographic method for analysis of this compound and impurities. (2015). ResearchGate. [Link]

-

Laich, F., Fierro, F., & Martín, J. F. (2002). Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum. Applied and Environmental Microbiology, 68(3), 1211–1219. [Link]

-

Varela, J. A., et al. (2021). Protocols for marker-free gene knock-out and knock-down in Kluyveromyces marxianus using CRISPR/Cas9. FEMS Yeast Research, 21(1). [Link]

-

Laich, F., Fierro, F., & Martín, J. F. (2002). Production of Penicillin by Fungi Growing on Food Products: Identification of a Complete Penicillin Gene Cluster in Penicillium griseofulvum and a Truncated Cluster in Penicillium verrucosum. ResearchGate. [Link]

-

Lim, K. R. Q., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. Oxford Academic. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Conservation of this compound genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Conservation of this compound genes in the gsf gene cluster among fungal genomes | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. researchgate.net [researchgate.net]

- 11. Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protocols for marker-free gene knock-out and knock-down in Kluyveromyces marxianus using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Antifungal Activity of Novel Griseofulvin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a cornerstone in the treatment of dermatophytic infections, has seen renewed interest as a scaffold for the development of novel antifungal agents.[1] Its unique mechanism of action, targeting fungal mitosis, presents a valuable alternative to ergosterol- and cell wall-targeting drugs, particularly in an era of growing antifungal resistance. This guide provides a comprehensive overview of the synthesis of novel this compound derivatives, detailing proven synthetic strategies and step-by-step experimental protocols. Furthermore, it outlines standardized methodologies for evaluating their antifungal efficacy and synthesizes key structure-activity relationship (SAR) data to inform future drug design. By integrating expert insights with robust, referenced protocols, this document serves as a practical resource for researchers dedicated to advancing the field of antifungal drug discovery.

The Foundational Mechanism: this compound's Disruption of Fungal Mitosis

This compound's efficacy as a fungistatic agent stems from its ability to disrupt the mitotic spindle structure within fungal cells.[2] It selectively binds to tubulin, the protein monomer that polymerizes to form microtubules.[1][2] These microtubules are critical components of the mitotic spindle, which is essential for the segregation of chromosomes during cell division.[2] By binding to fungal tubulin, this compound inhibits its polymerization, leading to the arrest of the cell cycle in the metaphase stage and ultimately preventing fungal proliferation.[3][4] This targeted disruption of mitosis provides a specific and effective antifungal action, particularly against dermatophytes that infect keratinized tissues.[2][5]

Caption: Mechanism of this compound's Antifungal Action.

Crafting Novel Derivatives: Synthetic Strategies and Protocols

The chemical modification of the this compound scaffold is a key strategy for enhancing its antifungal spectrum, improving potency, and overcoming potential resistance. Research has shown that modifications at various positions of the this compound structure, including the 4, 5, 2', 3', and 4' positions, can significantly impact its biological activity.[6] Diversity-oriented synthesis approaches have employed reactions such as demethylation, ammonolysis, nitration, acylation, reduction, and chlorination to generate extensive libraries of novel derivatives.[7]

A particularly fruitful area of investigation has been the modification of the 4'-carbonyl group. The synthesis of derivatives like 4'-thiosemicarbazonethis compound has been shown to yield compounds with potent activity against various phytopathogenic fungi.[2][8]

General Workflow for Derivative Synthesis

The synthesis of new this compound derivatives typically follows a structured workflow, beginning with the selection of the parent compound and culminating in the purification and characterization of the final product.

Caption: General Workflow for this compound Derivative Synthesis.

Detailed Experimental Protocol: Synthesis of 4'-Thiosemicarbazonethis compound

This protocol describes a representative synthesis for a 4'-modified this compound derivative, adapted from published methodologies.[2]

Materials:

-

This compound (10 mmol)

-

Thiosemicarbazide (10 mmol)

-

Methanol (60 ml)

-

Glacial Acetic Acid (10 ml)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a solution of thiosemicarbazide (10 mmol) in methanol (60 ml) in a round-bottom flask, add this compound (10 mmol) and glacial acetic acid (10 ml).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

-

Reaction Monitoring: Maintain the reflux for approximately 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Crystallization: After the reaction is complete, cool the mixture to room temperature. For enhanced crystallization, store the reaction mixture at 4°C overnight.

-

Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

-

Purification: Recrystallize the crude product from ethanol to afford the pure 4'-thiosemicarbazonethis compound derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Quantifying Efficacy: Antifungal Activity Evaluation

The determination of a compound's antifungal activity is critical for assessing its potential as a therapeutic agent. Standardized methods, such as those developed by the Clinical and Laboratory Standards Institute (CLSI), ensure reproducibility and allow for meaningful comparisons between compounds.[9][10] The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[11]

Workflow for Antifungal Susceptibility Testing

The process involves preparing the fungal inoculum, serially diluting the test compounds, inoculating the plates, incubating, and finally determining the MIC values.

Caption: Workflow for Broth Microdilution Antifungal Assay.

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Assay (Adapted from CLSI M27)

This protocol provides a step-by-step guide for determining the MIC of novel this compound derivatives against yeast pathogens.[1][9]

Materials:

-

Test compounds (this compound derivatives)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

-

Sterile 96-well U-shaped bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or hemocytometer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, isolated colonies.

-

Suspend several colonies in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer.

-

Prepare the final inoculum by diluting this suspension in RPMI 1640 medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform a two-fold serial dilution of each compound in RPMI 1640 medium to achieve the desired final concentration range. The final volume in each well before inoculation should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted compounds. This brings the final volume to 200 µL and halves the drug concentration.

-

Include a drug-free well inoculated with the fungus as a positive growth control.

-

Include a well with sterile medium only as a sterility control.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours. The exact time depends on the growth rate of the specific fungal strain.[9]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive growth control.[11] This can be assessed visually or by using a microplate reader.

-

Structure-Activity Relationships (SAR) and Biological Data

The systematic evaluation of novel this compound derivatives has generated valuable data on the relationship between their chemical structures and antifungal potency. This information is crucial for guiding the rational design of more effective antifungal agents.

Key SAR Insights:

-

Modifications at the 2' and 4' positions of the this compound molecule appear to be particularly important for enhancing antifungal activity.[4][7]

-

The introduction of bulky and electronegative acyl-substituted groups at the 4' position has been shown to be favorable for increasing activity against certain phytopathogenic fungi like Colletotrichum gloeosporioides.[4]

-

Combining this compound with other materials, such as creating zinc oxide nanoparticles , can significantly increase its antifungal action, lowering the required MIC against dermatophytes like Trichophyton mentagrophytes and T. verrucosum.[12]

-

The substituents at C-6, C-7, and C-6' , as well as the positions of the carbonyl and double bond, significantly affect the antifungal activity.[13]

Antifungal Activity of Selected this compound Derivatives

The following table summarizes the in vitro antifungal activity of this compound and some of its novel derivatives against a range of fungal pathogens.

| Compound | Fungal Species | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference(s) |

| This compound | Trichophyton rubrum | <0.0039 - 4 | - | [14] |

| This compound | Trichophyton mentagrophytes | 12.5 - 100 | - | [15] |

| This compound | Microsporum gypseum | 12.5 - 100 | - | [15] |

| This compound | Epidermophyton floccosum | 0.39 - 3.12 | - | [15] |

| GF-ZnO NPs | Trichophyton mentagrophytes | 0.0625 | - | [12] |

| GF-ZnO NPs | Trichophyton verrucosum | 0.031 | - | [12] |

| Derivative 6c | Colletotrichum gloeosporioides | - | 47.25 ± 1.46 | [4] |

| Derivative 6e | Colletotrichum gloeosporioides | - | 49.44 ± 1.50 | [4] |

| Derivative 6f | Colletotrichum gloeosporioides | - | 53.63 ± 1.74 | [4] |

| Derivative 12 | Colletotrichum gloeosporioides | - | 2.24 ± 0.76 | [7] |

| Derivative 12 | Cytospora sp. | - | 5.85 ± 0.72 | [7] |

Note: MIC and IC₅₀ values can vary based on the specific strain and testing methodology.

Conclusion and Future Perspectives

The this compound scaffold remains a highly promising platform for the development of new antifungal agents. Synthetic modifications, particularly at the 2' and 4' positions, have yielded derivatives with significantly enhanced potency and, in some cases, a broader spectrum of activity against both dermatophytes and phytopathogenic fungi.[4][7] The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of such novel compounds.

Future research should focus on exploring a wider range of chemical modifications, including the synthesis of hybrid molecules that combine the this compound core with other antifungal pharmacophores. Furthermore, investigating nanoformulations and other drug delivery systems could improve the bioavailability and efficacy of these derivatives.[12] A deeper understanding of the molecular interactions between novel derivatives and fungal tubulin through computational modeling and structural biology will be instrumental in the rational design of the next generation of this compound-based antifungal drugs.

References

-

Some Relations between Chemical Structure and Antifungal Effects of this compound Analogues. (n.d.). NTRS. [Link]

-

Yu, Y., Bai, Y., Zhang, M., Li, D., Zhao, Y., Huang, L., & Gao, J. (2023). Synthesis and Antifungal Activity of Derivatives of the Natural Product this compound against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 71(16), 6439-6449. [Link]

-

Liu, B., Chen, Q. X., Pan, Z. Z., & Li, Z. C. (2012). Synthesis of 4'-thiosemicarbazonethis compound and its effects on the control of enzymatic browning and postharvest disease of fruits. Journal of agricultural and food chemistry, 60(45), 11308–11313. [Link]

-

Bai, Y. B., Zhang, M., Li, D., Zhao, Y., Huang, L. Z., & Gao, J. M. (2024). Synthesis and Antifungal Activities of Novel this compound Derivatives as Potential Anti-Phytopathogenic Fungi Agents. Journal of agricultural and food chemistry, 72(23), 13015–13022. [Link]

-

Xiao-jie, Y., Yu-jing, Z., Zhi-cong, L., Zhi-zhen, P., Qing-xi, C., & Bo, L. (n.d.). Synthesis and antifungal activities of this compound. Studylib.net. [Link]

-

Ghannoum, M., & Isham, N. (2021). Antifungal Susceptibility Testing: Current Approaches. In Reference Module in Biomedical Sciences. Elsevier. [Link]

-

de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of visualized experiments : JoVE, (132), 57127. [Link]

-

Siqueira, L. F. G., Ferreira, L. C. S., & Heins-Vaccari, E. M. (1993). In vitro susceptibility tests of dermatophytes to this compound and imidazole derivatives. Revista do Instituto de Medicina Tropical de São Paulo, 35(3), 243-247. [Link]

-

This compound As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29). YouTube. [Link]

-

Bai, Y. B., Zhang, M., Li, D., Zhao, Y., Huang, L. Z., & Gao, J. M. (2019). Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis. Journal of agricultural and food chemistry, 67(22), 6210–6220. [Link]

-

Rønnest, M. H., Nielsen, T. E., & Andersen, R. J. (2012). The Chemistry of this compound. In Studies in Natural Products Chemistry (Vol. 37, pp. 29-65). Elsevier. [Link]

-

Al-Janabi, A. A. H., & Al-Khafaji, M. S. (2022). Synthesis and antifungal activity of novel this compound nanoparticles with zinc oxide against dermatophytic fungi: Trichophyton mentagrophytes and Trichophyton verrucosum: A primary study. Jundishapur Journal of Microbiology, 15(1), 1-8. [Link]

-

Wei, M. Y., Huang, J. B., Zhou, Y. H., Liu, P. P., Huang, Z. H., Chen, G. Y., She, Z. G., & Lin, Y. C. (2023). This compound enantiomers and bromine-containing this compound derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. Marine Life Science & Technology, 5(4), 543–551. [Link]

-

Ion, V., Ramanaviciene, A., Barbu, E., Geronikaki, A., & Ramanavicius, A. (2023). Synthesis, Biological and In Silico Studies of this compound and Usnic Acid Sulfonamide Derivatives as Fungal, Bacterial and Human Carbonic Anhydrase Inhibitors. International journal of molecular sciences, 24(3), 2824. [Link]

-

de Oliveira, C. B., Brilhante, R. S. N., Sidrim, J. J. C., Rodrigues, A. M., Riello, G. B., de Aguiar, L., Castelo-Branco, D. S. C. M., & Rocha, M. F. G. (2018). In vitro activity of azole derivatives and this compound against planktonic and biofilm growth of clinical isolates of dermatophytes. Mycoses, 61(7), 449–454. [Link]

-

CLSI. (2017). M27 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. Clinical and Laboratory Standards Institute. [Link]

-

Wiederhold, N. P. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 3(4), 62. [Link]

Sources

- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. studylib.net [studylib.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Antifungal Activity of this compound Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Secure Verification [radar.ibiss.bg.ac.rs]

- 6. Synthesis and Antifungal Activities of Novel this compound Derivatives as Potential Anti-Phytopathogenic Fungi Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 4'-thiosemicarbazonethis compound and its effects on the control of enzymatic browning and postharvest disease of fruits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antifungal activity of novel this compound nanoparticles with zinc oxide against dermatophytic fungi: Trichophyton mentagrophytes and Trichophyton verrucosum: A primary study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound enantiomers and bromine-containing this compound derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of azole derivatives and this compound against planktonic and biofilm growth of clinical isolates of dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. repositorio.inpa.gov.br [repositorio.inpa.gov.br]

A Technical Guide to Investigating the Antiviral Properties of Griseofulvin Against Hepatitis C Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hepatitis C virus (HCV) infection remains a significant global health concern, with millions chronically infected and at risk of developing severe liver disease.[1][2][3] While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the need for alternative and complementary therapeutic strategies persists, particularly in the context of viral resistance and treatment accessibility.[3] This guide delves into the promising, yet underexplored, antiviral properties of griseofulvin, an established oral antifungal agent, against HCV.[1][4] We will explore its unique mechanism of action, provide detailed protocols for its investigation, and discuss its potential as a repurposed therapeutic agent.

This compound has been shown to suppress HCV replication in vitro through a mechanism distinct from current DAAs.[1][5] Its primary mode of action involves the disruption of microtubule polymerization in host cells, leading to an arrest of the cell cycle at the G2/M phase.[5][6] This interference with host cellular processes, which are essential for viral replication, presents a novel approach to HCV therapy.[5][6] Furthermore, this compound has demonstrated a synergistic inhibitory effect when combined with interferon-alpha (IFNα), suggesting its potential utility in combination therapies.[1][5][6] This guide will provide the necessary technical framework for researchers to rigorously evaluate and potentially advance this compound as a viable anti-HCV agent.

The Hepatitis C Virus Lifecycle: A Primer for Targeted Drug Discovery

A comprehensive understanding of the HCV lifecycle is paramount for the rational design and evaluation of antiviral agents. The lifecycle can be broadly categorized into several key stages, each presenting potential targets for therapeutic intervention:

-

Attachment and Entry: The virus initially binds to the surface of hepatocytes through a series of interactions with host cell receptors, including low-density lipoprotein receptor (LDLR), scavenger receptor class B type I (SR-BI), CD81, claudin-1, and occludin.[2][7][8][9][10] Following binding, the virus is internalized via clathrin-mediated endocytosis.[2][9]

-

Fusion and Uncoating: Acidification of the endosome triggers the fusion of the viral envelope with the endosomal membrane, releasing the viral RNA genome into the cytoplasm.[2][7][9]

-

Translation and Polyprotein Processing: The positive-sense single-stranded RNA genome is translated by the host ribosomal machinery into a single large polyprotein.[2][7][11] This polyprotein is then cleaved by both host and viral proteases into ten individual structural and non-structural (NS) proteins.[2][10][12]

-

RNA Replication: The NS proteins, particularly NS5B (the RNA-dependent RNA polymerase), form a replication complex within a specialized membranous web derived from the endoplasmic reticulum (ER).[2][8][11] This complex synthesizes new viral RNA genomes.[2]

-

Assembly and Release: The newly synthesized viral genomes, along with structural proteins, assemble into new virions.[2][7] This process is intricately linked with the host's lipid metabolism pathways, particularly the very-low-density lipoprotein (VLDL) synthesis and secretion pathway.[8] Mature virions are then released from the cell to infect neighboring hepatocytes.[2][7]

Figure 1: Simplified workflow of the Hepatitis C Virus lifecycle.

This compound: Pharmacological Profile and Proposed Anti-HCV Mechanism

This compound is a well-established antifungal drug that has been in clinical use for decades for the treatment of dermatophyte infections.[6][13][14][15] Its primary mechanism of action as an antifungal is the disruption of the mitotic spindle by binding to tubulin, thereby inhibiting fungal cell division.[14][15][16][17][18]

Proposed Anti-HCV Mechanism of Action

The antiviral activity of this compound against HCV is not directed at a specific viral protein but rather targets a host cellular process that the virus hijacks for its own replication.[5][6]

-

Microtubule Disruption and Cell Cycle Arrest: this compound interferes with the polymerization of microtubules within the host hepatocyte.[5][6] This disruption of the microtubule network leads to an arrest of the cell cycle in the G2/M phase.[1][5][6] Many viruses, including HCV, are known to modulate the host cell cycle to create a more favorable environment for their replication. By arresting the cell cycle, this compound indirectly inhibits HCV replication.[5][6]

-

No Effect on IRES-Dependent Translation: Importantly, studies have shown that this compound does not inhibit the HCV internal ribosome entry site (IRES)-dependent translation of the viral polyprotein.[1][5][6] This indicates a specific mechanism of action that is distinct from some other antiviral agents.

Figure 2: Proposed mechanism of action of this compound against HCV.

In Vitro Evaluation of this compound's Anti-HCV Activity: A Methodological Guide

A rigorous and systematic in vitro evaluation is the cornerstone of assessing the antiviral potential of any compound. The following protocols provide a framework for investigating the anti-HCV properties of this compound.

Essential Reagents and Cell Lines

-

Cell Line: Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection).

-

HCVcc System: A cell culture-derived infectious HCV system, such as the JFH-1 (genotype 2a) strain.

-

HCV Replicon System: A subgenomic HCV replicon cell line, for example, Huh7/Rep-Feo (genotype 1b), which contains a self-replicating HCV RNA that expresses a reporter gene (e.g., luciferase or neomycin resistance).[1][6]

-

This compound: A high-purity, well-characterized powder.

-

Control Compounds: A known HCV inhibitor (e.g., a DAA like sofosbuvir) as a positive control and a vehicle control (e.g., DMSO).

Experimental Workflow

Figure 3: Experimental workflow for evaluating the anti-HCV activity of this compound.

Detailed Experimental Protocols

4.3.1 Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that is toxic to the host cells (Huh-7.5).

-

Methodology:

-

Seed Huh-7.5 cells in a 96-well plate at an appropriate density.

-

After 24 hours, treat the cells with serial dilutions of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50).

-

4.3.2 Antiviral Activity in HCV Replicon Cells

-

Objective: To assess the effect of this compound on HCV RNA replication.

-

Methodology:

-

Seed HCV replicon cells (e.g., Huh7/Rep-Feo) in a 96-well plate.

-

Treat the cells with serial dilutions of this compound.

-

After 72 hours, measure the reporter gene activity (e.g., luciferase) or quantify HCV RNA levels using quantitative real-time PCR (qRT-PCR).[19]

-

Calculate the 50% effective concentration (EC50).

-

4.3.3 Antiviral Activity in the HCVcc System

-

Objective: To confirm the antiviral activity of this compound in a fully infectious system.

-

Methodology:

-

Seed Huh-7.5 cells in a 96-well plate.

-

Infect the cells with HCVcc (e.g., JFH-1) at a specific multiplicity of infection (MOI).

-

After infection, treat the cells with serial dilutions of this compound.

-

After 72 hours, quantify intracellular HCV RNA levels by qRT-PCR and/or viral protein expression by Western blotting or immunofluorescence.

-

Calculate the EC50.

-

4.3.4 Time-of-Addition Assay

-

Objective: To determine the stage of the HCV lifecycle that is inhibited by this compound.

-

Methodology:

-

Synchronize the infection of Huh-7.5 cells with HCVcc.

-

Add this compound at different time points relative to infection (e.g., pre-infection, during infection, and post-infection).

-

Measure the viral yield at the end of the experiment.

-

Analyze the results to pinpoint the window of inhibition.

-

Data Interpretation and Key Metrics

A critical aspect of drug discovery is the accurate interpretation of experimental data. The following table summarizes the key parameters to be determined from the in vitro assays.

| Parameter | Description | How to Calculate | Desired Outcome |

| CC50 | 50% Cytotoxic Concentration | Non-linear regression of cell viability data | High value (low toxicity) |

| EC50 | 50% Effective Concentration | Non-linear regression of viral inhibition data | Low value (high potency) |

| SI | Selectivity Index | CC50 / EC50 | High value (>10 is generally considered promising) |

Synergistic Effects with Other Antivirals

Investigating the potential for synergistic interactions between this compound and other anti-HCV agents is a crucial step in its development.

-

Experimental Design: A checkerboard assay can be employed to assess the combined effects of this compound and another antiviral (e.g., IFNα or a DAA). This involves treating infected cells with a matrix of concentrations of both drugs.

-

Data Analysis: The results can be analyzed using the Chou-Talalay method to calculate a combination index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Studies have already indicated a synergistic inhibitory effect between this compound and IFNα in Huh7/Rep-Feo cells, highlighting the potential of combination therapies.[1][5][6]

Future Directions and Considerations

The repurposing of existing drugs like this compound for new therapeutic indications offers a streamlined path to clinical application due to their well-established safety profiles.[13] However, further research is imperative to fully elucidate the anti-HCV potential of this compound.

-

In Vivo Studies: Preclinical studies in animal models of HCV infection are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of this compound.

-

Resistance Studies: It is important to investigate the potential for HCV to develop resistance to this compound and to characterize any resistance-associated mutations.

-

Clinical Trials: Should preclinical data be promising, well-designed clinical trials will be required to assess the safety and efficacy of this compound in HCV-infected patients, both as a monotherapy and in combination with other antivirals.

Conclusion